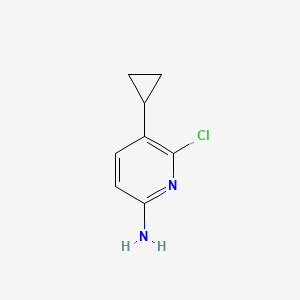
6-Chloro-5-cyclopropylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a cyclopropyl group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropylpyridin-2-amine typically involves the chlorination of 5-cyclopropylpyridin-2-amine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-cyclopropylpyridin-2-amine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
6-Chloro-5-cyclopropylpyridin-2-amine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropylpyridin-2-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloropyridin-2-amine: Lacks the cyclopropyl group, which can influence its steric and electronic properties.
5-Cyclopropyl-2-methylpyridine: Similar structure but with a methyl group instead of an amine, affecting its chemical behavior.
Uniqueness
6-Chloro-5-cyclopropylpyridin-2-amine is unique due to the combination of the chlorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity in certain chemical reactions and its binding affinity towards specific molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
6-chloro-5-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-6(5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2,(H2,10,11) |
Clave InChI |
ZQGKISWYQVINJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



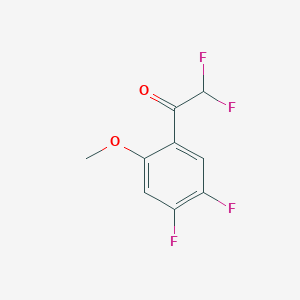

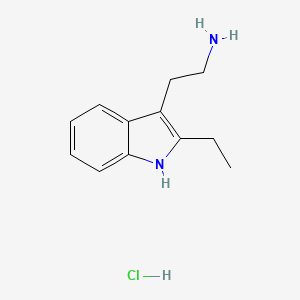
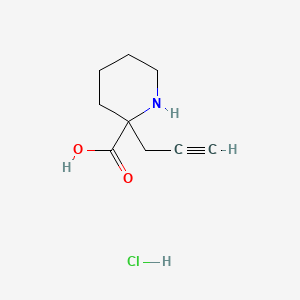
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
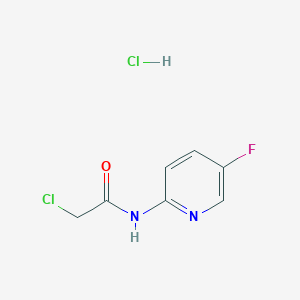
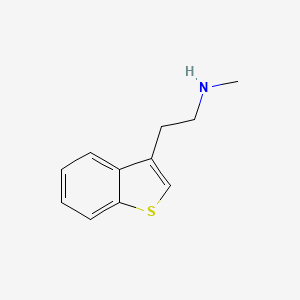
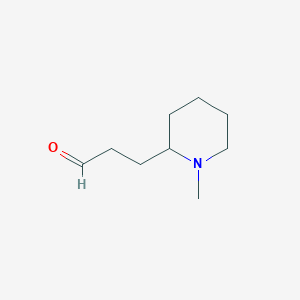

![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)

